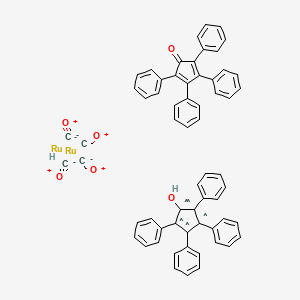
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) is a complex organometallic compound known for its catalytic properties. It is commonly referred to as Shvo’s Catalyst and is widely used in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions. The compound’s unique structure, featuring a diruthenium core, allows it to facilitate various chemical transformations efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) typically involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors may also be employed to enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) undergoes various types of reactions, including:
Hydrogenation: The compound is widely used for the hydrogenation of carbonyl compounds, alkenes, and imines.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often involves the use of oxidizing agents such as oxygen or peroxides.
Substitution: Requires nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrogenation: Reduced products such as alcohols, alkanes, or amines.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Substitution: Substituted organometallic complexes.
科学的研究の応用
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and substitution.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug development and as a catalyst for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen molecules and their subsequent transfer to substrates. The diruthenium core plays a crucial role in facilitating these reactions by providing a stable environment for the activation and transfer of hydrogen atoms. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.
類似化合物との比較
Similar Compounds
- Cyclopentadienyl iron(II) dicarbonyl dimer
- Bis(cyclopentadienylruthenium dicarbonyl) dimer
- Dicarbonylcyclopentadienyliodoiron(II)
Uniqueness
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) stands out due to its diruthenium core, which provides enhanced stability and reactivity compared to similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings.
特性
分子式 |
C62H42O6Ru2 |
|---|---|
分子量 |
1085.1 g/mol |
InChI |
InChI=1S/C29H21O.C29H20O.4CO.2Ru.H/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;;/h1-20,30H;1-20H;;;;;;; |
InChIキー |
PISMVXYUJBWZFB-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[RuH].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




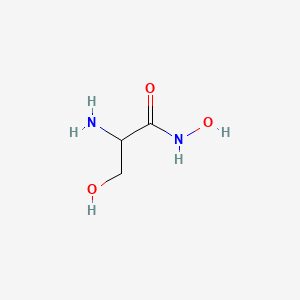
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)



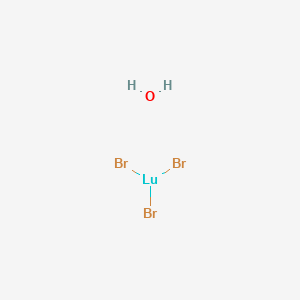

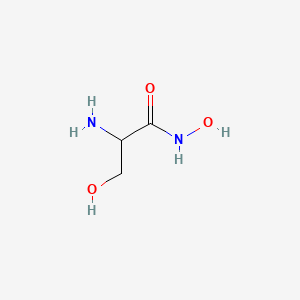

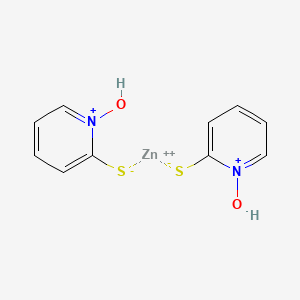
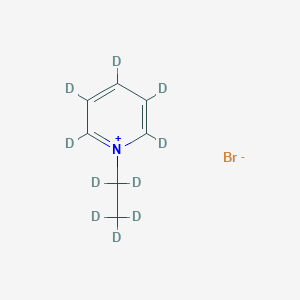
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
